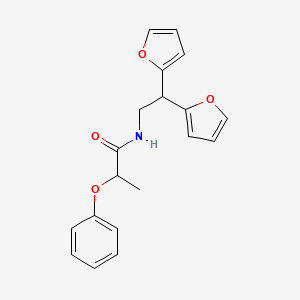

N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide, commonly known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPP belongs to the family of amides and is synthesized through a multi-step process.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan conjugated linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating significant improvements in solar energy-to-electricity conversion efficiency. This research illustrates the potential of furan derivatives in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

DNA Binding and Antiprotozoal Activity

Studies on furamidine, structurally similar to furan derivatives, have shown tight binding to DNA sequences, suggesting potential in developing drugs for protozoal infections. The structural adjustments, including the replacement of central units with a furan moiety, highlight the versatility of furan compounds in medicinal chemistry (C. Laughton et al., 1995).

Antibacterial and Antifungal Applications

A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have shown promising antibacterial and antifungal activities. This research underscores the potential of furan derivatives in addressing drug resistance issues in microbial pathogens (Loganathan Velupillai et al., 2015).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks showcases the application of these compounds in producing environmentally friendly materials. This approach offers a sustainable alternative to traditional petrochemical-based polymers, highlighting the role of furan derivatives in green chemistry (Yi Jiang et al., 2014).

Mecanismo De Acción

Target of Action

Furan derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological and pharmacological properties

Mode of Action

Furan derivatives, in general, have been found to interact with various biological targets, leading to a range of therapeutic effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Furan derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Furan derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-14(24-15-7-3-2-4-8-15)19(21)20-13-16(17-9-5-11-22-17)18-10-6-12-23-18/h2-12,14,16H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDLVUFSGNUNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)

![5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2727905.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2727908.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2727921.png)

![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)

![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)